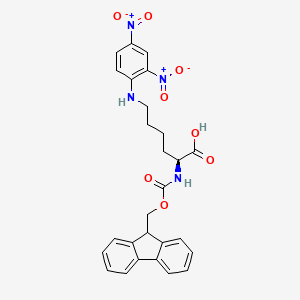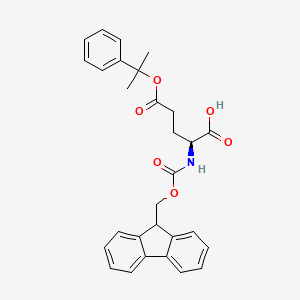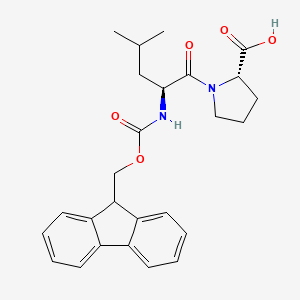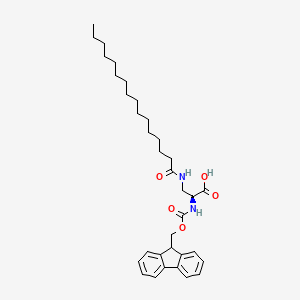
Fmoc-D-Lys(Dnp)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Lys(Dnp)-OH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. It is a derivative of lysine, an amino acid that is essential for protein synthesis and plays a crucial role in many biological processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for Fmoc-D-Lys(Dnp)-OH involves the protection of the lysine amino group with Fmoc, followed by the coupling of the Dnp group to the epsilon amino group of lysine. The Fmoc group is then removed to yield the final product.
Starting Materials
Fmoc-Lys-OH, Dnp-Cl, N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), Dichloromethane (DCM), Triisopropylsilane (TIPS), Trifluoroacetic acid (TFA), Diethyl ether, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Water (H2O)
Reaction
Step 1: Dissolve Fmoc-Lys-OH in DMF and add DIPEA. Stir the mixture for 10 minutes., Step 2: Add Fmoc-Cl to the mixture and stir for 2 hours at room temperature., Step 3: Add Dnp-Cl to the mixture and stir for 12 hours at room temperature., Step 4: Quench the reaction by adding NaHCO3 and NaCl to the mixture. Extract the product with DCM and wash with water., Step 5: Dry the organic layer with Na2SO4 and evaporate the solvent., Step 6: Dissolve the crude product in TFA and TIPS. Stir the mixture for 2 hours at room temperature., Step 7: Evaporate the solvent and precipitate the product with diethyl ether., Step 8: Wash the product with diethyl ether and dry under vacuum to obtain Fmoc-D-Lys(Dnp)-OH.
作用機序
The mechanism of action of Fmoc-D-Lys(Dnp)-OH is not fully understood, but it is believed to act as a ligand for specific receptors or enzymes. It can also act as a substrate for enzymes, leading to the formation of specific products.
生化学的および生理学的効果
Fmoc-D-Lys(Dnp)-OH has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to bind to specific receptors, leading to the activation or inhibition of certain cellular pathways.
実験室実験の利点と制限
One of the main advantages of Fmoc-D-Lys(Dnp)-OH is its versatility in the laboratory. It can be used as a building block for the synthesis of various peptides and peptidomimetics, which have shown promising results in drug discovery and development. However, one of the limitations of Fmoc-D-Lys(Dnp)-OH is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of Fmoc-D-Lys(Dnp)-OH. One area of interest is the development of new synthetic methods for the production of Fmoc-D-Lys(Dnp)-OH, which may reduce the cost of the compound. Another area of interest is the study of the interaction between Fmoc-D-Lys(Dnp)-OH and specific receptors or enzymes, which may lead to the development of new drugs or therapies. Additionally, the use of Fmoc-D-Lys(Dnp)-OH as a probe for the study of protein-protein interactions may lead to the discovery of new cellular pathways and mechanisms.
Conclusion:
In conclusion, Fmoc-D-Lys(Dnp)-OH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research in this area may lead to the development of new drugs or therapies and the discovery of new cellular pathways and mechanisms.
科学的研究の応用
Fmoc-D-Lys(Dnp)-OH has been extensively studied for its potential applications in various areas of scientific research. It has been used as a building block for the synthesis of peptides and peptidomimetics, which have shown promising results in drug discovery and development. It has also been used in the study of protein-protein interactions, where it can be used as a probe to detect specific interactions between proteins.
特性
IUPAC Name |
(2R)-6-(3,5-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O8/c32-26(33)25(11-5-6-12-28-17-13-18(30(35)36)15-19(14-17)31(37)38)29-27(34)39-16-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,13-15,24-25,28H,5-6,11-12,16H2,(H,29,34)(H,32,33)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGITEQCSCXMRC-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Dnp)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














